molecular formula C8H16ClNO B3369885 N-butyl-2-chloro-N-ethylacetamide CAS No. 2567-58-0

N-butyl-2-chloro-N-ethylacetamide

Cat. No.: B3369885
CAS No.: 2567-58-0
M. Wt: 177.67 g/mol
InChI Key: UYWAAEYPCHPYEN-UHFFFAOYSA-N
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Description

N-Butyl-2-chloro-N-ethylacetamide is a substituted acetamide featuring a chloro group at the α-carbon and both butyl and ethyl substituents on the nitrogen atom. Substituted acetamides are widely utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their reactivity and functional versatility .

Properties

IUPAC Name

N-butyl-2-chloro-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-3-5-6-10(4-2)8(11)7-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWAAEYPCHPYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-2-chloro-N-ethylacetamide is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure and functional groups contribute to its biological activity, making it a subject of research for potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, enzyme inhibition properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its chloroacetamide structure, which consists of a butyl group and an ethyl group attached to the nitrogen atom. This configuration enhances its hydrophobicity, facilitating interactions with biological targets.

Property Details
Molecular Formula C₇H₁₄ClN₃O
Molecular Weight 175.65 g/mol
Solubility Soluble in organic solvents
Boiling Point Approx. 210 °C

Enzyme Inhibition

This compound has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. Studies have shown that it can act as an inhibitor of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms.

The mechanism of action involves binding to the active or allosteric sites of enzymes, thereby altering their activity. For instance, inhibition of CA IX has been reported with IC50 values ranging from 10.93 to 25.06 nM, demonstrating significant selectivity over other isoforms .

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in annexin V-FITC positive cells indicating late-stage apoptosis .

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound resulted in a 22-fold increase in apoptotic cells compared to controls .
  • Enzyme Inhibition Study : Another investigation highlighted its role as a potent inhibitor against CA IX, suggesting its potential use in cancer therapy targeting tumor microenvironments .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural similarity to other known antimicrobial agents suggests it could interfere with bacterial growth by inhibiting essential enzymes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds such as N-butyl-2-chloro-N-methylacetamide. The differences in substituents (ethyl vs. methyl) significantly impact their hydrophobicity and enzyme interaction profiles.

Compound IC50 (nM) Selectivity
This compound10.93 - 25.06High for CA IX
N-butyl-2-chloro-N-methylacetamideVariableLower selectivity

Comparison with Similar Compounds

Structural and Commercial Comparison

The table below compares N-butyl-2-chloro-N-ethylacetamide with two analogs from the evidence:

Property This compound 2-Chloro-N-Cyclohexyl-N-Ethylacetamide 2-Chloro-N-(Benzodioxinylmethyl)-N-Ethylacetamide
CAS Number Not explicitly provided Not explicitly provided 923248-49-1
Molecular Formula C₈H₁₅ClNO* C₁₀H₁₇ClNO C₁₄H₁₇ClNO₃
Substituents Butyl + Ethyl Cyclohexyl + Ethyl Benzodioxinylmethyl + Ethyl
Price (5g/50mg) €1,845 (5g) €507 (50mg) Not listed
Applications Synthetic building block Likely R&D or specialty synthesis Pharmaceutical R&D (benzodioxin moiety suggests drug design)

Notes:

Physical and Chemical Properties

While direct data for this compound is scarce, its simpler analog N-butyl-2-chloroacetamide (CAS 5349-24-6, C₆H₁₂ClNO) provides a reference:

  • Density : 1.032 g/cm³
  • Boiling Point : 268.3°C
  • Flash Point : 116.1°C .

Key Comparisons :

Substituent Effects: The cyclohexyl group in 2-chloro-N-cyclohexyl-N-ethylacetamide introduces steric bulk and hydrophobicity, likely reducing solubility in polar solvents compared to the butyl-ethyl variant .

Commercial Viability :

  • This compound is priced at €1,845/5g , while the cyclohexyl analog costs €507/50mg , indicating significantly higher production complexity or niche demand for the latter .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-2-chloro-N-ethylacetamide
Reactant of Route 2
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N-butyl-2-chloro-N-ethylacetamide

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